4-butyl-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione
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Overview
Description
4-butyl-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione is a chemical compound with significant potential in various scientific research fields. This compound exhibits unique properties that enable its application in medicine, materials science, and catalysis.
Chemical Reactions Analysis
4-butyl-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require specific catalysts or solvents to facilitate the exchange of functional groups. The major products formed from these reactions vary based on the reaction conditions and the nature of the starting materials.
Scientific Research Applications
4-butyl-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, enhancing the efficiency and selectivity of chemical transformations. In biology, this compound is studied for its potential therapeutic effects, including its role in drug development and disease treatment. In medicine, this compound is investigated for its potential to target specific molecular pathways, offering new avenues for the treatment of various diseases. Additionally, in the industry, this compound is utilized in the development of new materials with unique properties, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of 4-butyl-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that this compound exerts its effects by binding to particular receptors or enzymes, modulating their activity and influencing various cellular processes. Further research is needed to elucidate the precise molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
4-butyl-2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or functional groups, such as Chembl4559103 and Chembl4559104. These compounds may share some properties with this compound but differ in their specific applications, reactivity, and mechanism of action. The unique properties of this compound make it a valuable compound for various scientific research applications, setting it apart from its counterparts .
Properties
IUPAC Name |
8-butyl-11-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-4-5-9-23-19(27)18-14(8-10-31-18)25-20(23)22-24(21(25)28)12-15(26)13-6-7-16(29-2)17(11-13)30-3/h6-8,10-11H,4-5,9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAXSLHRJCWUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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